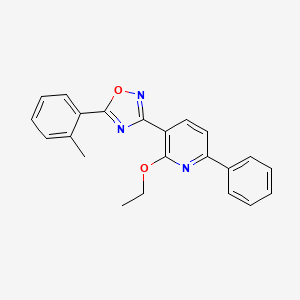
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as VUF 6002, is a chemical compound that has gained attention in scientific research due to its potential application in various fields.
作用机制
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide 6002 acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain. By binding to the receptor, this compound 6002 blocks the action of acetylcholine, a neurotransmitter that activates the receptor, leading to the inhibition of downstream signaling pathways. This mechanism of action is thought to underlie the cognitive effects of this compound 6002.
Biochemical and Physiological Effects:
This compound 6002 has been shown to improve cognitive performance in animal models, particularly in tasks related to attention, working memory, and learning. It has also been found to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. These effects are thought to be mediated by the α7 nAChR and its downstream signaling pathways.
实验室实验的优点和局限性
One advantage of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide 6002 is its selectivity for the α7 nAChR, which allows for the investigation of the specific role of this receptor in cognitive processes. However, this compound 6002 has limited solubility in water and may require the use of organic solvents for experimental purposes. Additionally, the effects of this compound 6002 may vary depending on the species and strain of animal used, as well as the dose and route of administration.
未来方向
There are several future directions for the study of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide 6002. One area of interest is the investigation of its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is the development of more potent and selective α7 nAChR antagonists based on the structure of this compound 6002. Additionally, the effects of this compound 6002 on other neurotransmitter systems and brain regions warrant further investigation.
合成方法
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide 6002 is synthesized through a multi-step process, starting with the reaction of 2-hydroxy-6-methoxyquinoline with ethyl bromoacetate to form N-ethyl-2-(2-bromoacetyl)-6-methoxyquinoline. This intermediate is then reacted with 3-methylbenzoyl chloride to yield this compound. The purity and yield of this compound 6002 can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methylbenzamide 6002 has been extensively studied for its potential application in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes, memory, and learning. This compound 6002 has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.
属性
IUPAC Name |
N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(21(25)15-7-5-6-14(2)10-15)13-17-11-16-12-18(26-3)8-9-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSDFPDWUZRTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-2-pyridin-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7700554.png)
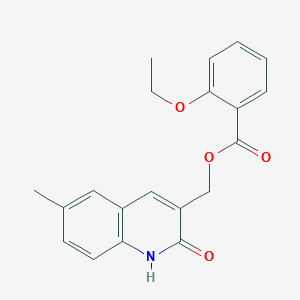
![1,3-dimethyl 5-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzene-1,3-dicarboxylate](/img/structure/B7700581.png)
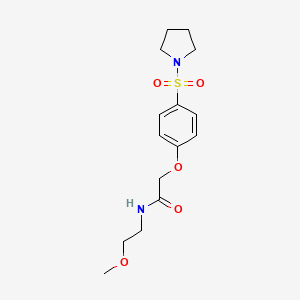


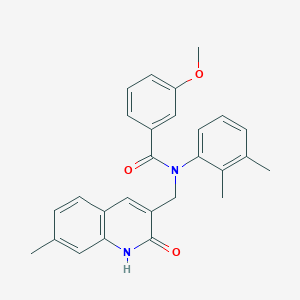
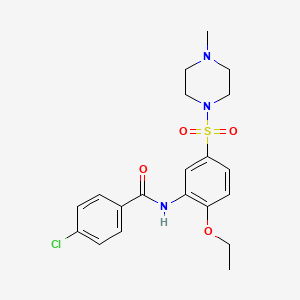

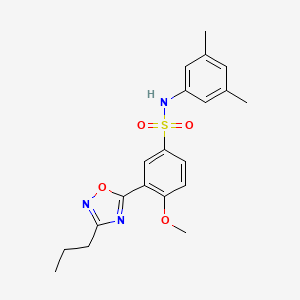
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)

